molecular formula C9H10BClO5 B1418394 (2-Chloro-4-methoxy-5-(methoxycarbonyl)phenyl)boronic acid CAS No. 957066-07-8

(2-Chloro-4-methoxy-5-(methoxycarbonyl)phenyl)boronic acid

Cat. No.: B1418394
CAS No.: 957066-07-8
M. Wt: 244.44 g/mol
InChI Key: ZIGSNYKPLGZLDR-UHFFFAOYSA-N
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Description

(2-Chloro-4-methoxy-5-(methoxycarbonyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with chloro, methoxy, and methoxycarbonyl groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Mechanism of Action

In terms of pharmacokinetics, boronic acids are generally considered to be relatively stable and environmentally benign . .

The action environment, including how environmental factors influence the compound’s action, efficacy, and stability, would also be highly dependent on the specific compound and its intended use. For example, the pH of the environment can influence the rate of reactions involving boronic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-methoxy-5-(methoxycarbonyl)phenyl)boronic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable aromatic precursor, such as 2-chloro-4-methoxy-5-(methoxycarbonyl)benzene.

    Borylation: The aromatic precursor undergoes a borylation reaction, often using a palladium catalyst and a boron reagent like bis(pinacolato)diboron.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-methoxy-5-(methoxycarbonyl)phenyl)boronic acid participates in various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds.

    Oxidation: The major product is the corresponding phenol.

    Substitution: The major products are the substituted derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-4-methoxy-5-(methoxycarbonyl)phenyl)boronic acid is unique due to the presence of multiple functional groups (chloro, methoxy, and methoxycarbonyl) on the phenyl ring. This combination of substituents provides distinct reactivity and selectivity in chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(2-chloro-4-methoxy-5-methoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BClO5/c1-15-8-4-7(11)6(10(13)14)3-5(8)9(12)16-2/h3-4,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGSNYKPLGZLDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)OC)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657357
Record name [2-Chloro-4-methoxy-5-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957066-07-8
Record name [2-Chloro-4-methoxy-5-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-methoxy-5-(methoxycarbonyl)benzeneboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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